N-(2,4-dinitrophenyl)-4-methoxybenzamide
Overview
Description
N-(2,4-Dinitrophenyl)-4-methoxybenzamide is an organic compound characterized by the presence of a dinitrophenyl group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)-4-methoxybenzamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of aldehydes and ketones.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-4-methoxybenzamide involves its interaction with cellular components, particularly through the uncoupling of oxidative phosphorylation. This leads to the disruption of ATP synthesis and induces oxidative stress in cells . The compound targets mitochondrial pathways, resulting in increased production of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar applications for the detection of carbonyl compounds.
N-(2,4-Dinitrophenyl)glycine: Another derivative with similar chemical properties and applications.
N-(2,4-Dinitrophenyl)serine: A serine derivative with a dinitrophenyl group, used in biochemical studies.
Uniqueness: N-(2,4-Dinitrophenyl)-4-methoxybenzamide is unique due to the presence of both a dinitrophenyl group and a methoxybenzamide moiety, which confer distinct chemical reactivity and potential applications. Its ability to act as a biochemical probe and its potential therapeutic properties make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-5-2-9(3-6-11)14(18)15-12-7-4-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOJKNRLOOHTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985003 | |
Record name | N-(2,4-Dinitrophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-28-1 | |
Record name | NSC52088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dinitrophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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